Octahydro-4,8a-dimethyl-4a(2H)-naphthol Octahydro-4,8a-dimethyl-4a(2H)-naphthol Geosmin belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). Geosmin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, geosmin is primarily located in the membrane (predicted from logP). Geosmin is a beet, earthy, and fresh tasting compound that can be found in corn. This makes geosmin a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 5173-69-3
VCID: VC2308928
InChI: InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3
SMILES: CC1CCCC2(C1(CCCC2)O)C
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol

Octahydro-4,8a-dimethyl-4a(2H)-naphthol

CAS No.: 5173-69-3

Cat. No.: VC2308928

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

Octahydro-4,8a-dimethyl-4a(2H)-naphthol - 5173-69-3

Specification

CAS No. 5173-69-3
Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
IUPAC Name 4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
Standard InChI InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3
Standard InChI Key JLPUXFOGCDVKGO-UHFFFAOYSA-N
SMILES CC1CCCC2(C1(CCCC2)O)C
Canonical SMILES CC1CCCC2(C1(CCCC2)O)C
Boiling Point 270.0 °C

Introduction

Chemical Structure and Properties

Structural Information

Octahydro-4,8a-dimethyl-4a(2H)-naphthol belongs to the bicyclic sesquiterpenoid family, featuring a decalin (bicyclo[4.4.0]decane) skeleton with two methyl substituents at positions 4 and 8a, and a hydroxyl group at position 4a . The basic structural framework consists of two fused cyclohexane rings with a total of 12 carbon atoms, 22 hydrogen atoms, and one oxygen atom, resulting in the molecular formula C₁₂H₂₂O . The compound can be described using various chemical nomenclature systems:

  • SMILES notation: CC1CCCC2(C1(CCCC2)O)C

  • InChI: InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3

  • InChIKey: JLPUXFOGCDVKGO-UHFFFAOYSA-N

The compound also has several synonyms, including:

  • 4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol

  • 1,5-Dimethylbicyclo[4.4.0]decan-6-ol

  • 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-

Physical and Chemical Properties

The physical and chemical properties of octahydro-4,8a-dimethyl-4a(2H)-naphthol are crucial for understanding its behavior in various environments and applications. Key physical properties are summarized in the following table:

PropertyValueReference
Molecular Weight182.3025
Boiling Point252°C
Density0.985
Flash Point104°C
pKa15.23±0.60 (Predicted)
LogP3.497 (est)

The compound's relatively high LogP value of 3.497 indicates moderate lipophilicity, suggesting it would preferentially partition into non-polar solvents rather than water . This property is consistent with its observed behavior in environmental and biological systems. The tertiary alcohol functional group (pKa ~15.23) makes it relatively non-acidic compared to primary and secondary alcohols .

Stereochemistry and Isomers

One of the most significant aspects of octahydro-4,8a-dimethyl-4a(2H)-naphthol is its stereochemistry. The compound contains multiple stereocenters, leading to several possible stereoisomers with distinct properties and activities . The most well-known stereoisomer is geosmin, specifically the (4α,4aα,8aβ) configuration, which has the CAS Registry Number 19700-21-1 .

This stereoisomer is also known as:

  • 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, [4S-(4α,4aα,8aβ)]-

  • (-)-Geosmin

  • 4a-α-(2H)-Naphthol, octahydro-4-α,8a-β-dimethyl-

Research has demonstrated the synthesis of various stereoisomers, including configurations labeled as (1β,4β,4aβ,8aα)-4,8a-dimethyl-octahydro-naphthalene-1,4a(2H)-diol, which represents a related compound featuring an additional hydroxyl group . The stereochemistry significantly influences the compound's odor characteristics and biological activities.

Synthesis and Production

Natural Occurrence

In nature, octahydro-4,8a-dimethyl-4a(2H)-naphthol, particularly in its geosmin form, is produced by several microorganisms, most notably by species of Streptomyces bacteria . It has been isolated from fermentation broths of Streptomyces albolongus as a degraded sesquiterpene . The compound plays a role in the distinctive earthy odor of soil after rain, a phenomenon often referred to as "petrichor."

Research has also identified the compound in certain aquatic environments, where it can be produced by cyanobacteria and actinomycetes, sometimes leading to taste and odor issues in drinking water supplies . The compound has been detected in various plant materials, including macrophytes such as N. lutea, C. demersum, and P. obtusifolius, collected from different aquatic habitats .

Biological Activity and Applications

Odor Characteristics

Perhaps the most well-known property of octahydro-4,8a-dimethyl-4a(2H)-naphthol, specifically in its geosmin form, is its distinctive earthy odor. The compound has been described as having the scent of "freshly plowed soil earthy" at concentrations as low as 1.00% in dipropylene glycol . This characteristic odor makes it an important compound in the fields of flavor and fragrance chemistry.

The Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 4682, recognizing its relevance in food and flavor applications . It is also listed in the Substances Added to Food (formerly EAFUS) database, indicating its use in food products .

Analytical Methods

Gas Chromatography

Gas chromatography (GC) represents one of the primary analytical methods for detecting and quantifying octahydro-4,8a-dimethyl-4a(2H)-naphthol in various matrices. The National Institute of Standards and Technology (NIST) has compiled extensive gas chromatography data for the compound, particularly for the geosmin stereoisomer .

Several GC methods have been documented with varying column types and conditions:

Column typeActive phaseRetention Index (I)ReferenceComment
CapillaryBPX-51430Dickschat, Wenzel, et al., 200425 m/0.22 mm/0.25 μm, He, 50°C @ 5 min, 5 K/min; T end: 300°C
CapillaryDB-5MS1439Selli, Rannou, et al., 200630 m/0.32 mm/0.5 μm, He; Program: 50°C => 5°C/min => 200°C => 8°C/min => 260°C(5min)
CapillaryPONA1423Cantergiani, Brevard, et al., 2001Program: not specified
CapillaryDB-Wax1821Selli, Rannou, et al., 200630 m/0.25 mm/0.5 μm, He, 4 K/min, 260°C @ 5 min; T start: 50°C

These retention indices, particularly the Van Den Dool and Kratz RI values, provide important reference points for identification of the compound in complex mixtures .

Mass Spectrometry

Mass spectrometry, often coupled with gas chromatography (GC-MS), serves as another crucial analytical method for identifying and characterizing octahydro-4,8a-dimethyl-4a(2H)-naphthol. The predicted collision cross section (CCS) data for various adducts provides valuable reference for mass spectrometric analysis :

Adductm/zPredicted CCS (Ų)
[M+H]+183.17435144.7
[M+Na]+205.15629155.1
[M+NH4]+200.20089157.5
[M+K]+221.13023144.4
[M-H]-181.15979147.4
[M+Na-2H]-203.14174151.4
[M]+182.16652147.2
[M]-182.16762147.2

These mass spectrometric parameters facilitate the detection and confirmation of the compound in complex environmental and biological samples, supporting research across various scientific disciplines .

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